molecular formula C25H27N3O B7005490 N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide

N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7005490
M. Wt: 385.5 g/mol
InChI Key: SUMAYMGWEXZXSK-BJKOFHAPSA-N
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Description

N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, and an acetamide moiety attached to a methylpyridine ring. Its unique structure suggests it may have interesting chemical properties and biological activities.

Properties

IUPAC Name

N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-19-12-13-26-15-22(19)14-25(29)27-24-18-28(16-20-8-4-2-5-9-20)17-23(24)21-10-6-3-7-11-21/h2-13,15,23-24H,14,16-18H2,1H3,(H,27,29)/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMAYMGWEXZXSK-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)NC2CN(CC2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)CC(=O)N[C@@H]2CN(C[C@H]2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrrolidine derivative with 4-methylpyridine-3-acetic acid under appropriate conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor studies or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, possibly as an analgesic or anti-inflammatory agent.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide exerts its effects would depend on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

    N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both aromatic and heteroaromatic rings, which may confer unique binding properties and biological activities compared to other similar compounds.

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